![molecular formula C9H8N2O B1403395 2-Methyl-2H-indazole-6-carboxaldehyde CAS No. 1337881-08-9](/img/structure/B1403395.png)
2-Methyl-2H-indazole-6-carboxaldehyde
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Overview
Description
2-Methyl-2H-indazole-6-carboxaldehyde is a chemical compound with the IUPAC name 2-methyl-2H-indazole-6-carbaldehyde . It has a molecular weight of 160.18 and its InChI code is 1S/C9H8N2O/c1-11-5-8-3-2-7 (6-12)4-9 (8)10-11/h2-6H,1H3 .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2-Methyl-2H-indazole-6-carboxaldehyde, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-2H-indazole-6-carboxaldehyde are not available, general reactions for the synthesis of 2H-indazoles have been reported . These include transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis
2-Methyl-2H-indazole-6-carboxaldehyde is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
2-Methyl-2H-indazole-6-carboxaldehyde shows promise in the development of new antimicrobial agents. Its indazole core is a common motif in compounds with antibacterial properties . Researchers are exploring its potential to create novel drugs that can combat resistant strains of bacteria, which is a growing concern in global health.
Agriculture: Pesticide Development
In agriculture, this compound is being studied for its use in pesticide development. The indazole derivatives are known to exhibit bioactivities that can be effective against pests that threaten crops . The goal is to develop pesticides that are more environmentally friendly and targeted, reducing the harm to non-pest species.
Industrial Chemistry: Material Synthesis
Indazole derivatives, including 2-Methyl-2H-indazole-6-carboxaldehyde, are valuable in synthesizing materials with specific properties. They are used to create polymers and small molecules that have applications in various industries, from automotive to electronics .
Environmental Science: Pollution Remediation
The reactivity of 2-Methyl-2H-indazole-6-carboxaldehyde makes it a candidate for environmental pollution remediation studies. Its ability to participate in various chemical reactions can be harnessed to break down pollutants into less harmful substances .
Material Science: Advanced Functional Materials
In material science, this compound is utilized to develop advanced functional materials. These materials have unique properties, such as conductivity or luminescence, which can be applied in creating new types of sensors or display technologies .
Analytical Chemistry: Chemical Analysis
2-Methyl-2H-indazole-6-carboxaldehyde is also used in analytical chemistry as a reagent or a precursor in the synthesis of more complex molecules used in chemical analysis. It can be part of the synthesis of dyes, indicators, or other compounds that react predictably with specific substances, aiding in their detection and measurement .
Biochemistry Research: Enzyme Inhibition
In biochemistry research, the focus is on the compound’s role in enzyme inhibition. By understanding how it interacts with enzymes, scientists can design inhibitors that regulate biological pathways, which is crucial in the treatment of diseases where such pathways are dysregulated .
Safety and Hazards
Future Directions
Indazoles, including 2-Methyl-2H-indazole-6-carboxaldehyde, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . The future prospects of indazoles as protein kinase inhibitors for the treatment of cancer are also being explored .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, which include 2-methyl-2h-indazole-6-carboxaldehyde, have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
It’s known that indazoles can interact with their targets through various mechanisms, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .
Biochemical Pathways
Indazoles are known to affect a variety of pathways due to their wide range of medicinal applications .
Result of Action
Indazole-containing compounds are known to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
properties
IUPAC Name |
2-methylindazole-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-8-3-2-7(6-12)4-9(8)10-11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBAUFAXHCCIHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278507 |
Source
|
Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1337881-08-9 |
Source
|
Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Indazole-6-carboxaldehyde, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201278507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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